REACTION_SMILES
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[Cl:1][c:2]1[c:3]([F:19])[c:4]([N:9]2[CH2:10][CH:11]3[CH2:12][O:13][CH2:14][CH2:15][N:16]3[CH2:17][CH2:18]2)[n:5][c:6]([CH3:8])[n:7]1.[NH2:21][NH2:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[OH2:20]>>[c:2]1([NH:21][NH2:22])[c:3]([F:19])[c:4]([N:9]2[CH2:10][CH:11]3[CH2:12][O:13][CH2:14][CH2:15][N:16]3[CH2:17][CH2:18]2)[n:5][c:6]([CH3:8])[n:7]1
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Name
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Cc1nc(Cl)c(F)c(N2CCN3CCOCC3C2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c(F)c(N2CCN3CCOCC3C2)n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cc1nc(NN)c(F)c(N2CCN3CCOCC3C2)n1
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Type
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product
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Smiles
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Cc1nc(NN)c(F)c(N2CCN3CCOCC3C2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |